molecular formula C11H10N4O2S2 B3003031 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(thiazol-2-yl)acetamide CAS No. 946341-92-0

2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(thiazol-2-yl)acetamide

Cat. No. B3003031
CAS RN: 946341-92-0
M. Wt: 294.35
InChI Key: QAHKWIXHFLLSNG-UHFFFAOYSA-N
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Description

2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(thiazol-2-yl)acetamide is a synthetic compound that has gained significant attention in scientific research. This compound is known for its diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. The compound's unique chemical structure has enabled researchers to explore its mechanism of action and its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(thiazol-2-yl)acetamide is not fully understood. However, studies have shown that the compound inhibits the production of pro-inflammatory cytokines and chemokines, which are responsible for the inflammation process. Additionally, the compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation.
Biochemical and Physiological Effects:
2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(thiazol-2-yl)acetamide has been shown to possess a range of biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Additionally, the compound has been shown to possess antimicrobial properties, making it a potential candidate for the treatment of bacterial and fungal infections.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(thiazol-2-yl)acetamide in lab experiments is its potent anti-inflammatory properties. This makes the compound a valuable tool for studying the inflammatory process and developing new treatments for inflammatory diseases. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(thiazol-2-yl)acetamide. One potential direction is the development of new derivatives of the compound with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the compound's mechanism of action and its potential applications in the treatment of various diseases. Finally, research is needed to explore the compound's potential as a lead compound for the development of new drugs with potent anti-inflammatory, antitumor, and antimicrobial properties.

Synthesis Methods

The synthesis of 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(thiazol-2-yl)acetamide involves a multi-step process that includes the reaction of thiosemicarbazide with ethyl acetoacetate to form 5-ethyl-2-(thiazol-2-yl)-1,3,4-thiadiazole. This intermediate is then reacted with 2-chloro-N-(thiazol-2-yl)acetamide to form the final product.

Scientific Research Applications

2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(thiazol-2-yl)acetamide has been extensively studied for its potential application in various scientific research fields. This compound has been shown to possess potent anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

properties

IUPAC Name

2-(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2S2/c16-8(14-10-12-3-4-18-10)5-7-6-19-11-13-2-1-9(17)15(7)11/h1-4,7H,5-6H2,(H,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAHKWIXHFLLSNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C(=O)C=CN=C2S1)CC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(thiazol-2-yl)acetamide

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